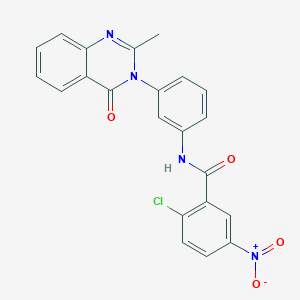
2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide is a chemical compound that has been the subject of extensive scientific research. It is commonly referred to as CMNO and is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide' involves the synthesis of the intermediate 2-methyl-4-oxoquinazoline-3-carboxylic acid, which is then reacted with 3-(2-chloro-5-nitrophenyl)aniline to form the final product.
Starting Materials
2-chloro-5-nitroaniline, 2-methyl-4-oxoquinazoline-3-carboxylic acid, Thionyl chloride, Sodium hydroxide, Hydrochloric acid, Sodium nitrite, Sodium acetate, Acetic acid, Ethanol
Reaction
Step 1: Synthesis of 2-methyl-4-oxoquinazoline-3-carboxylic acid, a. Dissolve 2-methyl-4-hydroxyquinazoline in acetic acid., b. Add thionyl chloride dropwise to the solution and stir for 2 hours at room temperature., c. Remove excess thionyl chloride by distillation under reduced pressure., d. Add sodium hydroxide to the residue and stir for 30 minutes., e. Acidify the solution with hydrochloric acid and filter the resulting solid., f. Wash the solid with water and dry to obtain 2-methyl-4-oxoquinazoline-3-carboxylic acid., Step 2: Synthesis of 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide, a. Dissolve 2-chloro-5-nitroaniline and sodium acetate in acetic acid., b. Add sodium nitrite and stir for 30 minutes at 0-5°C., c. Add a solution of 2-methyl-4-oxoquinazoline-3-carboxylic acid in ethanol to the above solution and stir for 2 hours at room temperature., d. Add 3N hydrochloric acid to the reaction mixture and stir for 30 minutes., e. Filter the resulting solid and wash with water., f. Dry the solid to obtain 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide.
作用機序
The mechanism of action of CMNO is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. CMNO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and are involved in various diseases, including cancer.
生化学的および生理学的効果
CMNO has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. CMNO has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in cells. Additionally, CMNO has been shown to have neuroprotective effects, protecting neurons from damage in models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of CMNO for lab experiments is its relatively simple synthesis process, which allows for the production of high purity CMNO for research purposes. Additionally, CMNO has been extensively studied and its biological activities are well-characterized, making it a useful tool for investigating various biological processes. However, one limitation of CMNO is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are many future directions for research on CMNO. One area of interest is its potential use in the treatment of cancer and other diseases. Further studies are needed to elucidate the mechanism of action of CMNO and to identify its molecular targets in cells. Additionally, studies are needed to investigate the potential side effects of CMNO and to optimize its pharmacological properties for use in humans. Finally, studies are needed to investigate the potential use of CMNO in combination with other drugs or therapies for the treatment of various diseases.
科学的研究の応用
CMNO has been extensively used in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. CMNO has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O4/c1-13-24-20-8-3-2-7-17(20)22(29)26(13)15-6-4-5-14(11-15)25-21(28)18-12-16(27(30)31)9-10-19(18)23/h2-12H,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJIAMXFXGTJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,4-Dichlorophenyl)methyl]-8-(2-hydroxyethyl)-1,6,7-trimethyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)
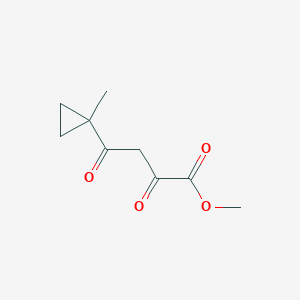
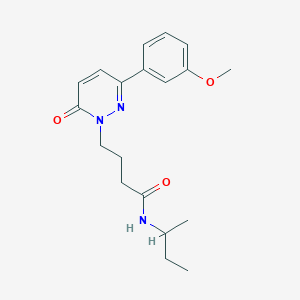
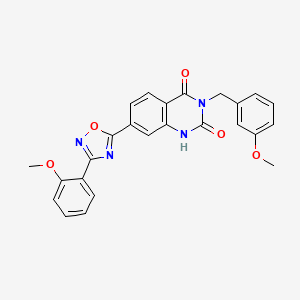
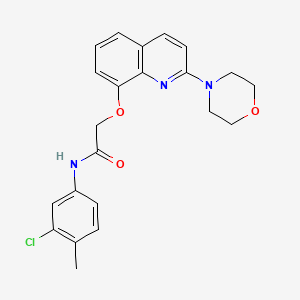

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(1-phenylethyl)piperidine-4-carboxamide oxalate](/img/structure/B2793705.png)

![(Z)-3-(4-Chlorophenyl)-2-cyano-N-[6-(difluoromethylsulfanyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2793709.png)
![5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2793712.png)

![2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2793714.png)
![1-[(E)-4-Methylstyryl]-1H-benzotriazole](/img/structure/B2793718.png)
